molecular formula C6H15N3O5S2 B14510009 Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate CAS No. 63679-60-7

Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate

Cat. No.: B14510009
CAS No.: 63679-60-7
M. Wt: 273.3 g/mol
InChI Key: LZUNKNVLQUISRX-UHFFFAOYSA-N
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Description

Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate is a chemical compound with the molecular formula C6H15N3O5S2 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety, a thio group, and an acetylated methylaminoethyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate typically involves the reaction of 2-thiopseudourea with acetic anhydride and 2-(methylamino)ethylamine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate undergoes several types of chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pseudourea moiety can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various acyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the acetylated methylaminoethyl side chain may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pseudourea, 2-thio-, 1-acetyl-2-(2-methylaminoethyl)-, sulfate include:

    Thiourea derivatives: Compounds with similar thio and urea moieties.

    Acylated amines: Compounds with acetylated amino groups.

    Sulfonamides: Compounds with sulfonamide functional groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63679-60-7

Molecular Formula

C6H15N3O5S2

Molecular Weight

273.3 g/mol

IUPAC Name

2-(methylamino)ethyl N'-acetylcarbamimidothioate;sulfuric acid

InChI

InChI=1S/C6H13N3OS.H2O4S/c1-5(10)9-6(7)11-4-3-8-2;1-5(2,3)4/h8H,3-4H2,1-2H3,(H2,7,9,10);(H2,1,2,3,4)

InChI Key

LZUNKNVLQUISRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(N)SCCNC.OS(=O)(=O)O

Origin of Product

United States

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